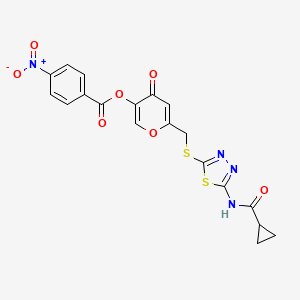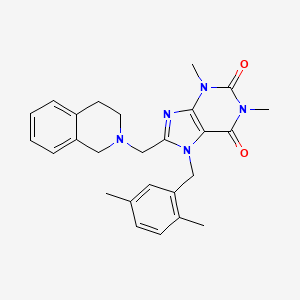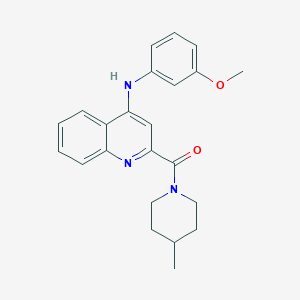
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate" is a complex molecule that appears to be related to various research areas, including the study of mutagenic environmental pollutants and the synthesis of compounds with potential anti-bacterial activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related thiadiazole derivatives is discussed in paper , where a series of 2-(substituted benzylthio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles were synthesized. The methods used included starting from a nitrofuran derivative and employing spectroscopic methods for structure determination. Although the exact synthesis of the compound is not detailed, similar synthetic routes could potentially be applied, with modifications to incorporate the cyclopropanecarboxamido and pyran moieties.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is crucial for their biological activity. In paper , the structures of synthesized thiadiazole compounds were confirmed using mass spectrometry, nuclear magnetic resonance, infrared spectroscopy, and elemental analysis. These techniques could also be used to analyze the molecular structure of "this compound" to ensure the correct synthesis and to understand its potential interactions with biological targets.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of the compound . However, paper describes the metabolism of 6-nitrobenzo[a]pyrene, which involves ring hydroxylation. This suggests that nitro groups, similar to the one present in the compound of interest, can undergo metabolic activation. The thiadiazole ring, as seen in paper , is also a site of potential chemical reactivity, particularly in the presence of biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the properties of similar compounds discussed in the papers. For instance, the solubility of the compound may be similar to that of 6-nitrobenzo[a]pyrene, which forms both organic solvent-soluble and water-soluble products as mentioned in paper . The presence of the nitro group and the thiadiazole ring could also influence the compound's mutagenicity and its ability to interact with nuclear macromolecules, as seen in the interaction of 6-nitrobenzo[a]pyrene with nuclear proteins .
Applications De Recherche Scientifique
Synthesis and Biological Activity
One study describes the synthesis and inhibitory activities against two isoforms of nitric oxide synthase (inducible and neuronal NOS) of new families of pyrazoline and thiadiazoline heterocycles. These compounds were synthesized by combining arylthiadiazoline or arylpyrazoline skeletons with a carboxamide or carbothioamide moiety. The study highlights the structure-activity relationships of these molecules, suggesting potential applications in designing inhibitors for neurological conditions or inflammatory diseases (Arias et al., 2018).
Antitumor Agents
Another study focused on the synthesis of benzothiazole derivatives, which showed selective cytotoxicity against tumorigenic cell lines. A biologically stable derivative was synthesized, exhibiting excellent in vivo inhibitory effects on tumor growth. This research indicates the potential of such compounds in developing new antitumor agents (Yoshida et al., 2005).
Energetic Materials
Research on nitrogen-rich heterocyclic energetic compounds, such as azoles and azines, which are essential for high-energy-density materials (HEDMs), outlines methods for nitration and the design of energetic materials with adjustable properties. This highlights the potential application of such compounds in the field of materials science, particularly in developing new explosives or propellants (Luo et al., 2022).
Antimicrobial Agents
A study on the synthesis of new 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles bearing a pyrazole moiety demonstrated potent antimicrobial activities against various bacterial and fungal strains. This suggests the use of similar compounds in developing new antimicrobial agents (Reddy et al., 2010).
Propriétés
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O7S2/c24-14-7-13(9-31-19-22-21-18(32-19)20-16(25)10-1-2-10)29-8-15(14)30-17(26)11-3-5-12(6-4-11)23(27)28/h3-8,10H,1-2,9H2,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYGRLVZUBSIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B3013797.png)
![3-(2,4-difluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3013800.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3013801.png)

![8-[(E)-but-2-enyl]sulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013804.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopropyloxalamide](/img/structure/B3013811.png)




![2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid](/img/structure/B3013818.png)
![N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3013820.png)